![molecular formula C14H12BrNO4S B270369 Methyl 4-{[(3-bromophenyl)sulfonyl]amino}benzoate](/img/structure/B270369.png)
Methyl 4-{[(3-bromophenyl)sulfonyl]amino}benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-{[(3-bromophenyl)sulfonyl]amino}benzoate, also known as BSA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BSA is a sulfonamide derivative and is widely used as a reagent in organic synthesis. It has been found to exhibit various biological activities, making it a promising candidate for drug discovery.
Wirkmechanismus
The mechanism of action of Methyl 4-{[(3-bromophenyl)sulfonyl]amino}benzoate is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase. Methyl 4-{[(3-bromophenyl)sulfonyl]amino}benzoate has also been found to induce apoptosis in cancer cells, making it a potential anti-cancer agent.
Biochemical and Physiological Effects:
Methyl 4-{[(3-bromophenyl)sulfonyl]amino}benzoate has been found to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, Methyl 4-{[(3-bromophenyl)sulfonyl]amino}benzoate has been found to induce cell death in cancer cells by activating the intrinsic apoptotic pathway.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 4-{[(3-bromophenyl)sulfonyl]amino}benzoate is a versatile reagent that can be used in various lab experiments. It is readily available and has a high purity, making it an ideal candidate for drug discovery. However, Methyl 4-{[(3-bromophenyl)sulfonyl]amino}benzoate is also known to be toxic in certain concentrations, and caution should be taken when handling the compound.
Zukünftige Richtungen
There are several areas of future research that could be explored with Methyl 4-{[(3-bromophenyl)sulfonyl]amino}benzoate. One potential application is in the development of new anti-inflammatory drugs. Additionally, Methyl 4-{[(3-bromophenyl)sulfonyl]amino}benzoate could be further studied for its potential anti-cancer properties. Finally, Methyl 4-{[(3-bromophenyl)sulfonyl]amino}benzoate could be used as a reagent in the synthesis of new compounds with potential biological activities.
Conclusion:
In conclusion, Methyl 4-{[(3-bromophenyl)sulfonyl]amino}benzoate is a promising compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a versatile reagent that can be used in organic synthesis and has been found to exhibit various biological activities. Further research is needed to fully understand the mechanism of action of Methyl 4-{[(3-bromophenyl)sulfonyl]amino}benzoate and to explore its potential applications in drug discovery.
Synthesemethoden
Methyl 4-{[(3-bromophenyl)sulfonyl]amino}benzoate can be synthesized using a multi-step process involving the reaction of 3-bromobenzenesulfonyl chloride with 4-aminobenzoic acid methyl ester. The reaction yields Methyl 4-{[(3-bromophenyl)sulfonyl]amino}benzoate as a white crystalline solid with a high purity.
Wissenschaftliche Forschungsanwendungen
Methyl 4-{[(3-bromophenyl)sulfonyl]amino}benzoate has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-bacterial activities. Additionally, Methyl 4-{[(3-bromophenyl)sulfonyl]amino}benzoate has been used as a reagent in organic synthesis, making it an essential tool for the development of new drugs.
Eigenschaften
Produktname |
Methyl 4-{[(3-bromophenyl)sulfonyl]amino}benzoate |
---|---|
Molekularformel |
C14H12BrNO4S |
Molekulargewicht |
370.22 g/mol |
IUPAC-Name |
methyl 4-[(3-bromophenyl)sulfonylamino]benzoate |
InChI |
InChI=1S/C14H12BrNO4S/c1-20-14(17)10-5-7-12(8-6-10)16-21(18,19)13-4-2-3-11(15)9-13/h2-9,16H,1H3 |
InChI-Schlüssel |
SAGQKKXOISMDAI-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC(=CC=C2)Br |
Kanonische SMILES |
COC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC(=CC=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.